molecular formula C13H8N2OS2 B1271118 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile CAS No. 75861-31-3

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile

Cat. No.: B1271118
CAS No.: 75861-31-3
M. Wt: 272.3 g/mol
InChI Key: OXIDBDVBRGDPNQ-UHFFFAOYSA-N
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Description

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is a heterocyclic compound with the molecular formula C13H8N2OS2. It is characterized by the presence of thiophene and furan rings, which are known for their significant roles in various chemical and biological applications .

Biochemical Analysis

Biochemical Properties

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through non-covalent binding, which can modulate the activity of these enzymes and influence cellular redox states .

Cellular Effects

The effects of this compound on various cell types have been studied extensively. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can modulate the expression of genes related to these pathways, leading to changes in cellular metabolism and function. For instance, in cancer cells, this compound has been found to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, thereby altering cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and oxygen. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins. Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments, ensuring its proper function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile typically involves the reaction of 3-oxopropanenitriles with alkenes mediated by manganese (III) acetate using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) . This method allows for the formation of the furan ring with thiophene substituents.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The thiophene and furan rings can participate in substitution reactions, leading to the formation of new compounds with different properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,5-di(thiophen-2-yl)furan-3-carbonitriles .

Scientific Research Applications

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile is unique due to its specific combination of thiophene and furan rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-4,5-dithiophen-2-ylfuran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2OS2/c14-7-8-11(9-3-1-5-17-9)12(16-13(8)15)10-4-2-6-18-10/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIDBDVBRGDPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(OC(=C2C#N)N)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368436
Record name 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75861-31-3
Record name 2-Amino-4,5-di-thiophen-2-yl-furan-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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